2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid
Description
Properties
Molecular Formula |
C6H8F3NO2 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2(3)4(10)5(11)12/h2-4H,1,10H2,(H,11,12) |
InChI Key |
BGBDUIBQMMKKLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Curtius Rearrangement and Hydrolysis
A notable synthetic route reported involves the following key steps:
- Starting from a protected cyclopropyl carboxylic acid derivative with a trifluoromethyl substituent, the carboxylic acid is converted to an acyl azide intermediate.
- The Curtius rearrangement of this intermediate leads to an isocyanate, which upon hydrolysis yields the amine functionality.
- Subsequent hydrolysis and deprotection steps afford the target 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid.
This method allows for control over stereochemistry and functional group compatibility.
Reductive Amination and Protection/Deprotection Strategies
The introduction of the amino group can also be achieved by reductive amination of cyclopropane aldehydes followed by protection (e.g., Boc protection) and deprotection sequences to yield the free amine. This approach is often combined with amide bond formation and subsequent hydrolysis to yield the amino acid.
Base-Catalyzed Hydrolysis of Esters
Another preparative step involves the hydrolysis of cyclopropyl esters to the corresponding acids using bases such as sodium hydroxide or potassium hydroxide in alcoholic solvents at elevated temperatures (50–80 °C). The reaction is typically monitored by TLC and followed by acidification to precipitate the acid product.
Representative Experimental Procedure
A detailed example of the hydrolysis step for a related cyclopropyl acetic acid derivative is as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Methyl [1-(mercaptomethyl)cyclopropyl]acetate, methanol, 47% NaOH aqueous solution | The ester is dissolved in methanol, and NaOH solution is added slowly at room temperature. |
| 2 | Heating at 70–80 °C for 2 hours | The reaction mixture is stirred and heated to complete hydrolysis. |
| 3 | Cooling below 40 °C, acidification with 32% HCl to pH 3–4 | The reaction mixture is acidified to precipitate the acid. |
| 4 | Filtration and extraction with ethyl acetate | The mixture is filtered, and the organic layer is separated and concentrated. |
| 5 | Crystallization from heptane at 10 °C | The acid is crystallized and purified to yield the product with >99% purity. |
This process yields the cyclopropyl acetic acid derivative in high purity and yield.
Purification Techniques
Purification typically involves:
- Acid-base extraction to separate the acid from aqueous impurities
- Organic solvent extraction (e.g., ethyl acetate, heptane)
- Crystallization at controlled temperatures (e.g., 10 °C)
- Vacuum drying to obtain the pure solid product
These steps ensure high purity (>99%) as confirmed by gas chromatography and melting point analysis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Notes |
|---|---|---|---|---|
| Base-catalyzed ester hydrolysis | NaOH or KOH, methanol | 70–80 °C, 2 h | High purity, scalable | Requires acidification and crystallization |
| Curtius rearrangement route | Acyl azide intermediate | Heating, hydrolysis | Enables amine introduction with stereocontrol | Multi-step, requires careful handling of azides |
| Reductive amination | Cyclopropane aldehyde, amine, reducing agent | Room temp to mild heating | Flexible for amine variation | Requires protection/deprotection steps |
| Radical trifluoromethylation | CF3I, radical initiator | Controlled radical conditions | Direct CF3 introduction on cyclopropane | Specialized reagents and conditions |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amino derivatives, and substituted cyclopropyl compounds .
Scientific Research Applications
2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid is an organic compound featuring a trifluoromethyl group attached to a cyclopropyl ring, giving it unique chemical properties that make it valuable in medicinal chemistry and organic synthesis. The molecular formula for this compound is C6H8F3NO2, and it has a molecular weight of 183.13 g/mol. The trifluoromethyl group enhances the compound's stability and reactivity, making it useful for research and industrial applications.
Scientific Research Applications
this compound is used across various scientific fields.
- Building Block in Chemistry It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
- Biological Activity The compound exhibits significant biological activity and is a candidate for therapeutic applications. It interacts with molecular targets like enzymes and receptors, with the trifluoromethyl group enhancing binding affinity and selectivity, potentially modulating enzymatic activity or receptor signaling pathways. This makes the compound a subject of interest for studies related to enzyme mechanisms and metabolic pathways.
- Drug Development Studies on the interactions of this compound with biological targets indicate that its trifluoromethyl group enhances its binding affinity and selectivity towards enzymes and receptors, leading to potent biological effects. This makes it an important compound for further research in drug development.
- Industrial Production Industrial production often utilizes optimized catalysts and continuous flow reactors to enhance yield and purity.
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
2-Amino-2-cyclopropylacetic Acid (Cyclopropylglycine)
- Structure : Lacks the trifluoromethyl group; features a simple cyclopropane ring.
- CAS : 1219429-81-8 (multiple entries) .
- Properties : Lower molecular weight (≈129 g/mol) and reduced lipophilicity (logP ≈ -1.2) compared to the trifluoromethyl analog. The absence of -CF₃ decreases metabolic stability but improves aqueous solubility.
- Applications : Used as a glycine receptor antagonist in neurological research .
2-Amino-2-(2-methoxyphenyl)acetic Acid
2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic Acid
- Structure: Combines cyclopropylamino and difluorophenyl groups.
- CAS : 1218402-52-8 .
- Properties : Fluorine atoms on the phenyl ring improve bioavailability and binding affinity to hydrophobic enzyme pockets. Molecular weight ≈ 257 g/mol, logP ≈ 1.6.
- Applications : Investigated as a protease inhibitor in antiviral drug development .
Biological Activity
2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid (TFMCA) is a novel organic compound notable for its unique trifluoromethyl group attached to a cyclopropyl ring, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme modulation and receptor interaction.
- Molecular Formula : CHFNO
- Molecular Weight : 183.13 g/mol
The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
TFMCA's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, potentially modulating enzymatic activity or receptor signaling pathways. This specificity can lead to significant biological effects, making TFMCA an important candidate for further research in drug development.
Enzyme Interaction
TFMCA has been studied for its interactions with branched-chain amino acid transaminases (BCATs), which play a crucial role in the catabolism of essential branched-chain amino acids. High-throughput screening campaigns have identified TFMCA as a potential inhibitor of BCAT1 and BCAT2, suggesting its utility in cancer therapy where these enzymes are often upregulated .
Case Studies
- Inhibition of BCAT Enzymes : A study reported that TFMCA effectively inhibited BCAT1 and BCAT2, demonstrating significant cellular activity and selectivity. The compound's mechanism involved altering the enzyme's active site interactions, leading to reduced enzymatic activity in cancer cell lines .
- Receptor Modulation : Research indicates that TFMCA may modulate receptor signaling pathways relevant to metabolic disorders. The trifluoromethyl group appears to enhance the compound's affinity for specific receptors involved in glucose metabolism, suggesting potential applications in diabetes management .
Comparative Analysis
The following table summarizes the biological activities of TFMCA compared to structurally similar compounds:
| Compound Name | Target Enzyme/Receptor | Inhibition Activity | Selectivity |
|---|---|---|---|
| This compound | BCAT1/BCAT2 | High | High |
| Compound A (similar structure) | BCAT1 | Moderate | Moderate |
| Compound B (non-fluorinated analog) | Receptor X | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
